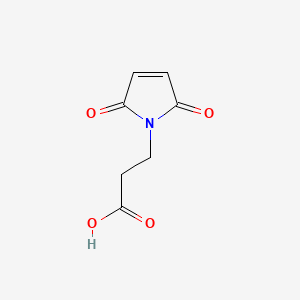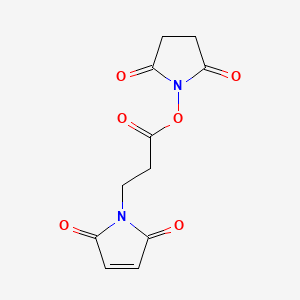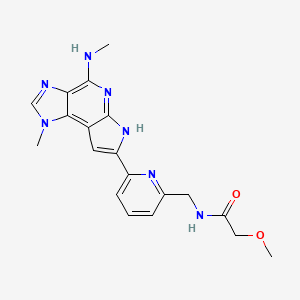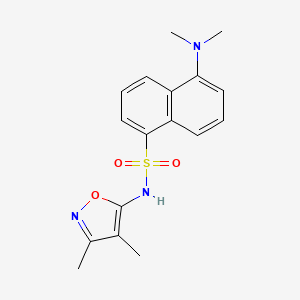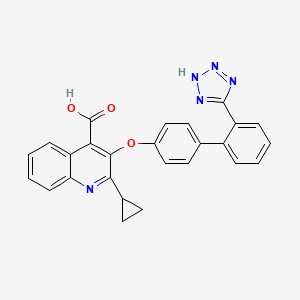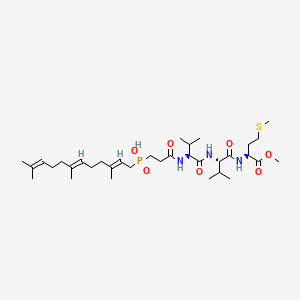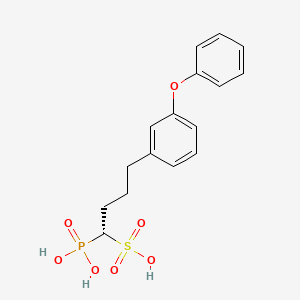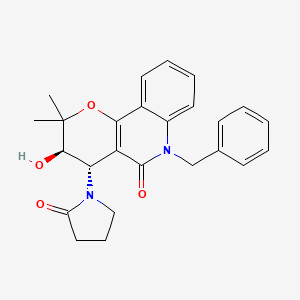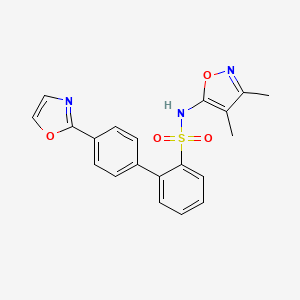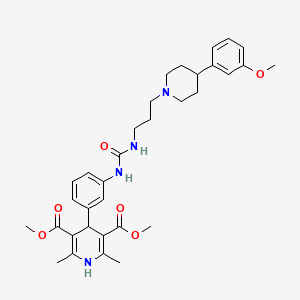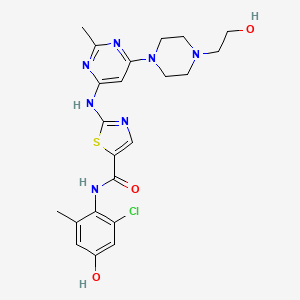
5-Thiazolecarboxamide, N-(2-chloro-4-hydroxy-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-
説明
BMS-748730, also known as 4′-Hydroxy Dasatinib, is a Dasatinib metabolite.
科学的研究の応用
Application in Leukemia Treatment
Scientific Field
Oncology, Hematology
Summary of the Application
Dasatinib is a 2nd generation Tyrosine Kinase Inhibitor (TKI) that has shown potential in treating various forms of leukemia . It is 300 times more potent than imatinib, another TKI .
Methods of Application
Dasatinib is typically administered orally. The dosage and treatment duration depend on the patient’s condition and response to therapy.
Results or Outcomes
Dasatinib has shown promising results in clinical trials, with some patients experiencing complete remission .
Application in Enhancing Anti-Leukemia Efficacy of Chimeric Antigen Receptor T Cells
Scientific Field
Immunotherapy, Oncology
Summary of the Application
Dasatinib has been found to enhance the anti-leukemia efficacy of chimeric antigen receptor T cells (CART) by inhibiting cell differentiation and exhaustion .
Methods of Application
In this application, dasatinib is used in conjunction with CART cell therapy. The drug is administered to patients undergoing CART cell treatment to enhance the therapeutic efficacy and in vivo persistence of the CART cells .
Results or Outcomes
The use of dasatinib in this context has been shown to enhance the therapeutic efficacy and in vivo persistence of CART cells .
Application in Synthesis of Dasatinib
Scientific Field
Organic Chemistry, Pharmaceutical Chemistry
Summary of the Application
Dasatinib can be synthesized through a new and efficient route, yielding a commercially viable process .
Methods of Application
The synthesis of dasatinib involves several stages, including alkylation . The process yields dasatinib monohydrate free of potential impurities .
.
Application in Solid Tumor Treatment
Scientific Field
Oncology
Summary of the Application
Dasatinib has shown potential in treating various forms of solid tumors . It inhibits the growth of tumor cells by blocking certain proteins .
Results or Outcomes
Dasatinib has shown promising results in clinical trials, with some patients experiencing a reduction in tumor size .
Application in Drug Resistance Study
Scientific Field
Pharmacology
Summary of the Application
Dasatinib is used in studies to understand drug resistance mechanisms in cancer treatment . It helps researchers understand why some cancer cells become resistant to certain treatments .
Methods of Application
In this application, dasatinib is used in laboratory settings to treat cancer cells. Researchers then study the cells’ responses to the drug .
Results or Outcomes
These studies have provided valuable insights into drug resistance, potentially leading to the development of more effective cancer treatments .
Application in Cell Signaling Study
Scientific Field
Cell Biology
Summary of the Application
Dasatinib is used in studies to understand cell signaling pathways . It inhibits certain proteins involved in cell signaling, helping researchers understand how these pathways work .
Methods of Application
In this application, dasatinib is used in laboratory settings to treat cells. Researchers then study the cells’ responses to the drug .
Results or Outcomes
These studies have provided valuable insights into cell signaling, potentially leading to the development of new therapeutic strategies .
Application in Inhibiting Cell Differentiation and Exhaustion
Scientific Field
Immunology, Oncology
Summary of the Application
Dasatinib has been identified as an optimal candidate to prevent or reverse both CD28/CART and 4-1BB/CART cell differentiation and exhaustion during ex vivo expansion . This profoundly enhances the therapeutic efficacy and in vivo persistence .
Methods of Application
Dasatinib is used in conjunction with CART cell treatment. The drug is administered to patients undergoing CART cell treatment to enhance the therapeutic efficacy and in vivo persistence of the CART cells .
Results or Outcomes
Dasatinib treatment has been shown to dramatically prevent or reverse strong activation-induced CART cells differentiation, exhaustion and apoptosis driven by CD3/CD28 stimulation or antigen exposure .
Application in Chronic Myeloid Leukemia (CML) Treatment
Summary of the Application
Dasatinib is a tyrosine kinase inhibitor (TKI) used to treat Chronic Myeloid Leukemia (CML). It is more potent than other TKIs like Imatinib .
Methods of Application
Dasatinib is administered orally. The dosage and treatment duration depend on the patient’s condition and response to therapy .
Results or Outcomes
Dasatinib has shown promising results in treating CML, with some patients experiencing complete remission .
特性
IUPAC Name |
N-(2-chloro-4-hydroxy-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O3S/c1-13-9-15(32)10-16(23)20(13)28-21(33)17-12-24-22(34-17)27-18-11-19(26-14(2)25-18)30-5-3-29(4-6-30)7-8-31/h9-12,31-32H,3-8H2,1-2H3,(H,28,33)(H,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTXGSVGHHVHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474432 | |
| Record name | UNII-7EW75J44EY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Thiazolecarboxamide, N-(2-chloro-4-hydroxy-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)- | |
CAS RN |
910297-57-3 | |
| Record name | N-(2-Chloro-4-hydroxy-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910297-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BMS-748730 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-7EW75J44EY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-748730 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EW75J44EY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



